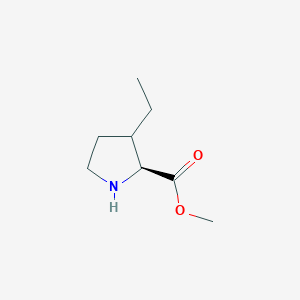

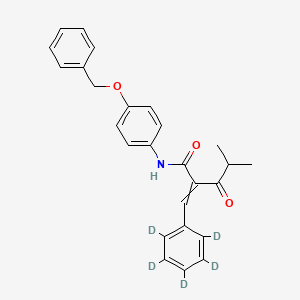

![molecular formula C₅₃H₄₈O₁₂ B1140374 5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one CAS No. 849938-27-8](/img/structure/B1140374.png)

5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

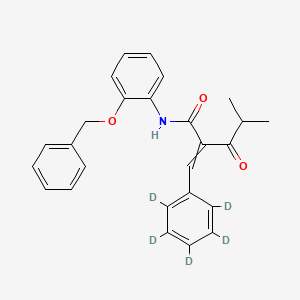

The compound belongs to the chromen-4-one (coumarin) derivatives, a class of compounds known for their diverse pharmacological activities and synthetic versatility. These derivatives are synthesized through various chemical reactions, leveraging their potential in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves Michael addition, cyclization, and pseudo-five-component reactions. For instance, the cyclization between substituted benzylidenecyclohexanones and 4-hydroxycoumarin in acetic acid under reflux conditions produces pyranochromene derivatives with very good yields and operational simplicity (Mahdavinia & Peikarporsan, 2013). Additionally, the use of isocyanides in reactions with acetylenedicarboxylates and dihydroxycyclohexa-2,5-diene-1,4-dione or hydroxynaphthalene-1,4-dione can produce bis(4H-chromene) and benzo[g]chromene derivatives (Shaabani et al., 2009).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of chromen-4-one derivatives. The crystal structure provides insights into the compound's configuration, conformation, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Manolov et al., 2012).

Chemical Reactions and Properties

Chromen-4-one derivatives undergo various chemical reactions, including domino retro-Michael-aldol-lactonization, which leads to the formation of functionalized compounds with potential biological activity. These reactions are influenced by catalysts, solvents, and reaction conditions, highlighting the synthetic versatility of chromen-4-one derivatives (Appel et al., 2006).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Catalyst-Free Synthesis Methods

Research has shown that new bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives can be synthesized via a one-pot, multi-component reaction that does not require a catalyst. This method is notable for its operational simplicity, good yields, and minimal environmental impact due to the absence of catalyst and non-chromatographic purification of products (Hosseini, Bayat, & Afsharnezhad, 2019).

Antioxidant Properties

Some chromene derivatives have been investigated for their antioxidant properties. For instance, certain 4-hydroxy-bis-coumarins have demonstrated stronger radical scavenging activity towards DPPH radicals compared to standard antioxidants, highlighting their potential as effective antioxidants in various applications (Kancheva, Boranova, Nechev, & Manolov, 2010).

Photoreactive Properties

The photo-reorganization of certain chromen-4-ones has been studied for the synthesis of angular pentacyclics, a process that provides a green and convenient method for producing complex molecular structures with potential applications in material science and organic synthesis (Dalal, Khanna, Kumar, & Kamboj, 2017).

Potential Applications

Biological Activity and Drug Design

Chromene derivatives have been explored for their potential biological activities, including as acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease research. Some derivatives have shown promising results in vitro and in vivo, suggesting their potential utility in designing new therapeutic agents (Amin, Abdel Rahman, Allam, & El-Zoheiry, 2021).

Material Science and Nanotechnology

The interaction of chromene derivatives with graphene has been investigated, revealing that such interactions can lead to the formation of molecular self-assemblies with enhanced physicochemical properties. This research opens up possibilities for the use of chromene derivatives in the development of new materials and nanotechnology applications (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).

Propriétés

IUPAC Name |

[(2S,3S,4S,5R)-4-acetyloxy-2-methyl-6-[4-oxo-5,7-bis(phenylmethoxy)-2-(4-phenylmethoxyphenyl)chromen-3-yl]oxy-5-phenylmethoxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H48O12/c1-34-48(62-35(2)54)51(63-36(3)55)52(60-33-40-22-14-7-15-23-40)53(61-34)65-50-47(56)46-44(59-32-39-20-12-6-13-21-39)28-43(58-31-38-18-10-5-11-19-38)29-45(46)64-49(50)41-24-26-42(27-25-41)57-30-37-16-8-4-9-17-37/h4-29,34,48,51-53H,30-33H2,1-3H3/t34-,48-,51-,52+,53?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKJOSVFCLXHBI-UOWOZGMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]([C@H](C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H48O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

876.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46783707 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)

![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)